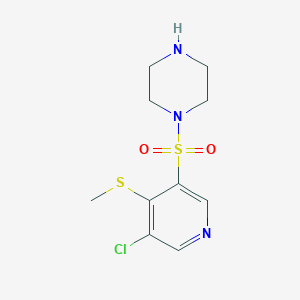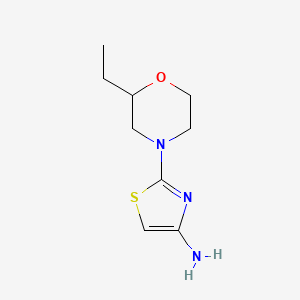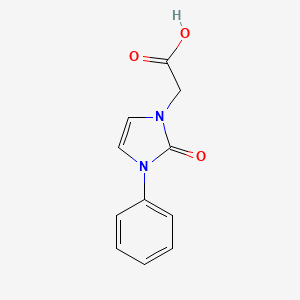
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Applications De Recherche Scientifique
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)acetate: Contains an acetate group instead of a hydroxyl group.
Uniqueness
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is unique due to the presence of both pyrazole and thiazole rings in its structure, which can confer a wide range of biological activities. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13N3OS |
|---|---|
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
[4-(2-ethyl-5-methylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3OS/c1-3-13-9(4-7(2)12-13)8-6-15-10(5-14)11-8/h4,6,14H,3,5H2,1-2H3 |
Clé InChI |
HJBLZCBSXVVORB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)C2=CSC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


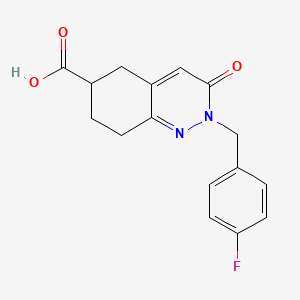
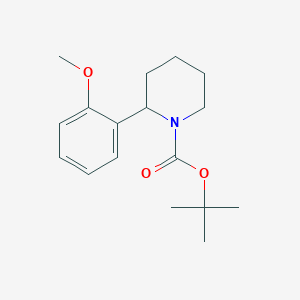

![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
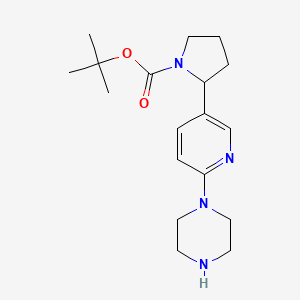
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)

